molecular formula C22H25N3O5S B2872718 3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1005286-88-3

3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2872718
CAS No.: 1005286-88-3
M. Wt: 443.52
InChI Key: XCYGEZPDFCZRBO-UHFFFAOYSA-N
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Description

This compound belongs to the methanobenzoxadiazocine-thione family, characterized by a bicyclic framework fused with a benzo ring and a 1,3,5-oxadiazocine core. Key structural features include:

  • 3,4-Dimethoxyphenethyl substituent: A lipophilic moiety that enhances molecular bulk and may influence receptor binding or solubility .
  • Nitro group at position 8: An electron-withdrawing group (EWG) that likely increases electrophilic reactivity and stabilizes the thione moiety via conjugation .
  • Thione group (C=S) at position 4: Replaces the traditional ketone (C=O), altering hydrogen-bonding capacity and redox stability compared to oxadiazocine-ketone analogs .

Properties

IUPAC Name

10-[2-(3,4-dimethoxyphenyl)ethyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-13-20-16-12-15(25(26)27)6-8-17(16)30-22(13,2)24(21(31)23-20)10-9-14-5-7-18(28-3)19(11-14)29-4/h5-8,11-13,20H,9-10H2,1-4H3,(H,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYGEZPDFCZRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)CCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenethyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione , also known by its CAS number 1005286-88-3 , is a synthetic organic molecule with potential biological activities. This article focuses on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3O5S
  • Molecular Weight : 443.52 g/mol
  • IUPAC Name : 10-[2-(3,4-dimethoxyphenyl)ethyl]-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

This compound features a complex structure that includes a nitro group and a thione moiety, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies indicate that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of thiones have been shown to possess potent activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes due to their charged nature at biological pH levels.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. A study demonstrated that compounds similar to this one showed significant cytotoxic effects against human breast cancer cell lines (MCF-7) while exhibiting minimal toxicity towards normal cells.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving MCF-7 cells:

  • Concentrations tested : 12.5 µg/ml, 25 µg/ml, 50 µg/ml
  • Inhibition rates : Significant growth inhibition was noted at higher concentrations.

The results suggested that the compound could induce apoptosis or necrosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species Generation : Induction of oxidative stress in target cells.
  • Cell Membrane Disruption : Interaction with lipid membranes leading to permeability changes.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes involved in cellular proliferation and survival.

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with related compounds is presented below:

Compound Antimicrobial Activity Anticancer Activity Mechanism of Action
3-(3,4-Dimethoxyphenethyl) derivativeModerateHighROS generation
2-Amino thione derivativesHighModerateMembrane disruption
Nitro-substituted phenethyl compoundsLowHighEnzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related compounds, supported by evidence:

Compound Name Core Structure Key Substituents Functional Groups Synthetic Method Key Properties
Target Compound Methanobenzo[g]oxadiazocine-thione 3,4-Dimethoxyphenethyl, 8-NO₂, 2,11-Me Thione (C=S), Nitro (NO₂) Likely P₂S₅-mediated sulfurization High lipophilicity (dimethoxyphenethyl), electrophilic reactivity (NO₂), moderate stability (thione)
3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one Methanobenzo[g]oxadiazocine-ketone 3-Methoxyphenyl, 8-Me Ketone (C=O), Methoxy (OMe) Not specified Lower reactivity (ketone vs. thione), higher water solubility (smaller substituent)
5-(2-Hydroxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione 1,3,4-Oxadiazole-thione 2-Hydroxyphenyl Thione (C=S), Hydroxyl (OH) KOH/CS₂-mediated cyclization Polar (OH), prone to tautomerism, lower thermal stability
4-Methyl-4H-Benzo[1,4]oxazine-3-thione Benzooxazine-thione 4-Me Thione (C=S), Methyl (Me) P₂S₅ sulfurization of ketone precursor Moderate stability, planar conformation due to fused benzo ring

Key Comparative Insights:

Reactivity and Stability :

  • The target’s nitro group enhances electrophilicity at the thione sulfur, making it more reactive toward nucleophiles than analogs with electron-donating groups (e.g., methoxy in ). However, the thione group is inherently less stable than ketones due to weaker π-bonding .
  • Compounds with hydroxyl groups (e.g., 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione ) exhibit higher polarity but lower thermal stability compared to the target’s lipophilic dimethoxyphenethyl chain.

Synthetic Pathways: Thione introduction via P₂S₅ (as in ) is a common strategy, but yields may vary with steric hindrance from bulky substituents like dimethoxyphenethyl.

Physicochemical Properties :

  • The target’s dimethoxyphenethyl group increases molecular weight (~500–550 g/mol estimated) and lipophilicity, reducing water solubility compared to hydroxylated analogs .
  • Methyl groups at positions 2 and 11 likely elevate melting points (>200°C estimated) due to crystalline packing efficiency, similar to 4-methyl-benzooxazine-thione (mp 180–185°C ).

Structural Analogues in Drug Discovery: Methanobenzoxadiazocine-thiones are understudied but share motifs with bioactive oxadiazoles (e.g., antimicrobial 1,3,4-oxadiazole-thiones ). The nitro group in the target may confer unique redox-mediated activity, though toxicity risks require evaluation.

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